molecular formula C19H22N4O B14938791 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide

Cat. No.: B14938791
M. Wt: 322.4 g/mol
InChI Key: JYZMKYISMDTOGA-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a pyridine-4-carboxamide moiety linked via an ethyl chain to a 2-methylpropyl-substituted benzimidazole core. Benzimidazoles are well-documented for their diverse biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for further investigation .

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-14(2)13-23-17-6-4-3-5-16(17)22-18(23)9-12-21-19(24)15-7-10-20-11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,21,24)

InChI Key

JYZMKYISMDTOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-methylpropyl halides in the presence of a base such as potassium carbonate.

    Coupling with Pyridine-4-carboxamide: The final step involves coupling the alkylated benzimidazole with pyridine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyridine-4-carboxamide vs. Pyridine-2-carboxamide

A critical structural analog is N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide (ID: Y042-6936, ). Key differences include:

  • Substituent Position : The carboxamide group is attached to the pyridine ring at the 2-position (analog) vs. the 4-position (target compound).
  • Impact on Properties: Positional isomerism can alter electronic distribution, solubility, and binding affinity.

Table 1: Comparison of Target Compound and Its Pyridine Isomer

Property Target Compound (4-carboxamide) Analog (2-carboxamide, Y042-6936)
Molecular Formula C₁₉H₂₂N₄O C₁₉H₂₂N₄O
Molecular Weight 322.41 g/mol (calculated) 322.41 g/mol
Available Quantity Not reported 7 mg
Salt Form Not reported n/a
Comparison with Other Benzimidazole Derivatives

The synthesis and characterization of benzimidazole derivatives in highlight trends in yields, melting points, and substituent effects:

Table 2: Key Data for Benzimidazole Analogs ()

Compound ID Substituents Yield (%) Melting Point (°C) Molecular Weight
12 3-Methylphenyl, pyrrolidinone, acetohydrazide 65 194–195 418
13 3,5-Dimethylpyrazole, pyrrolidinone 53 138–139 Not reported
14 2,5-Dimethylpyrrole, 3-methylphenyl 67 204 (decomp.) 442

Key Observations :

  • Substituent Complexity: Bulkier substituents (e.g., pyrrolidinone in Compound 12) correlate with higher melting points but lower yields compared to simpler groups (e.g., pyrazole in Compound 13) .
  • Yield vs. Stability : Compound 14, with a 2,5-dimethylpyrrole group, shows the highest yield (67%) but decomposes at 204°C, suggesting trade-offs between synthetic efficiency and thermal stability .

Research Implications and Limitations

  • Structural Flexibility : The target compound’s pyridine-4-carboxamide group may enhance solubility compared to its 2-carboxamide isomer, a hypothesis supported by trends in benzimidazole derivatives .
  • Data Gaps: Direct pharmacological data (e.g., IC₅₀ values, binding assays) for the target compound are absent in the provided evidence.

Biological Activity

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a benzimidazole moiety linked to a pyridine-4-carboxamide, which contributes to its pharmacological potential. The exploration of its biological activity reveals promising applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral domains.

Structural Characteristics

The molecular formula for this compound is C19H22N4O, with a molecular weight of 322.4 g/mol. Its structure includes:

  • Benzimidazole moiety : Known for broad pharmacological profiles.
  • Pyridine ring : Enhances interactions with biological targets.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. The mechanisms often involve disrupting nucleic acid synthesis or inhibiting cellular processes in microorganisms.

Anticancer Effects

This compound has demonstrated anticancer properties by inhibiting tumor cell proliferation. Studies show that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antiviral Activity

Preliminary findings suggest that this compound may possess antiviral properties, particularly against hepatitis B virus. The proposed mechanism includes interference with viral replication processes.

The biological activity of this compound is linked to its interactions with various biological systems:

  • Adenosine Receptor Modulation : Research suggests that it may act as a modulator of adenosine receptors, influencing signaling pathways related to inflammation and cancer progression.
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are crucial in mediating various physiological responses and could explain some of its therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzimidazole derivatives highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
3-butyl-4-hydroxy-N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]piperidine-1-carboxamideBenzimidazole core with piperidineEnhanced solubility and bioavailability
N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]-1-methylpyrazole-4-carboxamidePyrazole substituentPotential for diverse pharmacological effects
5-(2-methoxyethoxy)-N-[7-methoxy-4-(1-methylpyrazol-4-yl)-1H-benzimidazol-2-yl]pyrazine-2-carboxamidePyrazine ring additionImproved interaction with specific receptors

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine derivatives. A study published in ResearchGate reported enhanced cytotoxic activity against breast and colon cancer cell lines compared to traditional therapies . Another investigation highlighted the compound's potential as an effective inhibitor against specific pathogens, showcasing its broad-spectrum activity.

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